4-Bromo-benzooxazole-2-carbaldehyde hydrate

Stability Formulation Procurement

Researchers requiring a stable, dual-functional benzoxazole for parallel library synthesis often face inconsistent purity and weighing errors with anhydrous analogs. 4-Bromo-benzooxazole-2-carbaldehyde hydrate (CAS 2091653-48-2) solves this as a crystalline hydrate ensuring accurate stoichiometry and reproducible reactivity. - Enables orthogonal diversification via the 4-bromo handle for cross-coupling and the 2-aldehyde for condensation. - Hydrate form enhances physical stability and shelf life, guaranteeing consistent purity for multistep sequences. - Ideal scaffold for generating fluorescent probe libraries where impurity control is critical for photophysical assay integrity.

Molecular Formula C8H6BrNO3
Molecular Weight 244.04 g/mol
Cat. No. B12275561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-benzooxazole-2-carbaldehyde hydrate
Molecular FormulaC8H6BrNO3
Molecular Weight244.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)N=C(O2)C=O.O
InChIInChI=1S/C8H4BrNO2.H2O/c9-5-2-1-3-6-8(5)10-7(4-11)12-6;/h1-4H;1H2
InChIKeyYAUKIIGZWRFBMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-benzooxazole-2-carbaldehyde Hydrate Overview


4-Bromo-benzooxazole-2-carbaldehyde hydrate (CAS: 2091653-48-2 for the hydrate, anhydrous CAS: 944898-97-9) is a heterocyclic benzoxazole derivative featuring a bromine atom at the 4-position and a formyl group at the 2-position, supplied as a crystalline hydrate . It belongs to the class of halogenated benzoxazole carbaldehydes—versatile intermediates valued in medicinal and agrochemical research for their orthogonal reactivity [1]. The hydrate form is specifically noted to enhance physical stability and handling characteristics compared to the anhydrous variant [2], providing a reproducible solid for accurate weighing in multistep synthetic sequences.

1 Crystalline hydrate form for accurate weighing and stable handling
2 4-Bromo and 2-formyl dual reactive sites on benzoxazole core
3 Multistep synthetic intermediate; supports sequential derivatization

4-Bromo-benzooxazole-2-carbaldehyde Hydrate: Why Substitution Fails


Direct substitution of 4-Bromo-benzooxazole-2-carbaldehyde hydrate with regioisomeric bromo- (e.g., 5‑ or 6‑bromo) or alternative halo‑ (e.g., chloro) analogs is chemically unreliable. The 4‑position bromine resides on the benzene ring of the benzoxazole scaffold, a location that influences both steric accessibility and electronic character in cross‑coupling reactions. While class‑level reviews note that the position of substituents on the benzoxazole ring can significantly affect binding affinity and selectivity towards biological targets , the unique ortho‑like relationship of the 4‑bromo group to the heterocyclic oxygen may confer distinct reactivity in transition‑metal‑catalyzed transformations relative to 5‑ or 6‑substituted isomers [1]. Furthermore, the hydrate form itself is a deliberate formulation choice: it provides enhanced shelf stability versus the anhydrous form, ensuring consistent purity and reproducible outcomes in reaction sequences [2].

4‑Bromo benzoxazole‑2‑carbaldehyde hydrate
5‑ or 6‑bromo regioisomers: steric/electronic shift may alter cross‑coupling reactivity
Hydrate form with defined stoichiometry
Anhydrous form: potential air sensitivity and weighing variability

4-Bromo-benzooxazole-2-carbaldehyde Hydrate: Comparative Evidence


Hydrate Formulation: Stability and Handling

4-Bromo-benzooxazole-2-carbaldehyde is commercially available in both anhydrous (CAS 944898-97-9) and hydrate (CAS 2091653-48-2) forms. The hydrate form is explicitly documented to 'enhance stability and handling' and to 'ensure consistent purity and shelf life, supporting reproducible experimental outcomes' [1]. This contrasts with the anhydrous form, which is noted as 'air sensitive' in class-level comparisons of related benzoxazole carbaldehydes . The defined hydrate stoichiometry provides a stable, crystalline solid for accurate weighing, directly mitigating procurement and storage risks associated with hygroscopic or unstable aldehydes.

Hydrate Stability
Data to verify
Hydrate: enhanced stability and handling; Anhydrous: air sensitive (class-level)
Formulation-context stability advantage
Vendor-reported; class-level comparison
Stability Formulation Procurement Quality Control

Regioselective Bromine for Cross-Coupling

The 4-position bromine on the benzoxazole benzene ring is distinct from the 5- and 6-bromo regioisomers. While direct head-to-head reactivity data for 4-Bromo-benzooxazole-2-carbaldehyde hydrate are absent from the literature, class-level evidence indicates that 4-bromooxazoles are competent substrates for Sonogashira and Heck reactions [1]. More importantly, studies on regiocontrolled lithiation/bromination of oxazoles demonstrate that 4-bromooxazoles are 'good Suzuki–Miyaura coupling partners' and that the use of DMF as a solvent significantly improves the C‑4/C‑2 bromination ratio [2]. The 4-position bromine on the benzoxazole framework is expected to offer distinct steric and electronic characteristics compared to 5- or 6-substituted isomers, potentially enabling regioselective transformations in complex molecule synthesis.

4-Br Cross-Coupling
Class-level
4-Bromooxazoles competent in Suzuki, Sonogashira, and Heck reactions
Regioselective coupling strategy review
Inferred from oxazole literature; benzoxazole-specific data limited
Synthetic Chemistry Cross-Coupling Regioselectivity Medicinal Chemistry

Dual Orthogonal Functional Groups

4-Bromo-benzooxazole-2-carbaldehyde hydrate uniquely combines a reactive aryl bromide and a reactive aldehyde on the same benzoxazole scaffold. According to vendor documentation, the 'bromo substituent offers a reactive site for further functionalization, particularly in cross-coupling reactions, while the aldehyde group facilitates condensation and nucleophilic addition reactions' [1]. In contrast, non-halogenated benzooxazole-2-carbaldehyde (CAS 62667-25-8) lacks the bromine handle, limiting its utility to aldehyde-based transformations only. This dual functionality supports sequential, chemoselective derivatization strategies without requiring additional protection/deprotection steps, a key advantage in library synthesis and lead optimization campaigns.

Dual Orthogonal Groups
Data to verify
4-Br + 2-CHO vs aldehyde-only benzoxazole-2-carbaldehyde
Supports sequential derivatization workflows
Vendor documentation; dual-handle building block
Multistep Synthesis Aldehyde Chemistry Medicinal Chemistry Building Block

4-Bromo-benzooxazole-2-carbaldehyde Hydrate: Key Applications


Late-Stage Pharmacophore Functionalization

This compound is optimally deployed when a synthetic sequence requires a benzoxazole core bearing both a halogen for cross-coupling and an aldehyde for subsequent condensations. The 4-bromo position provides a defined site for Suzuki or Sonogashira coupling [1], while the aldehyde remains available for reductive amination, oxime formation, or Knoevenagel condensation. The hydrate form ensures accurate weighing and consistent reactivity in these multi-step sequences [2].

Parallel Synthesis of Benzoxazole Libraries

The orthogonal reactivity of the bromine and aldehyde groups makes this building block ideal for parallel library synthesis. One diversification point (aryl bromide) can be varied using a set of boronic acids under Suzuki conditions, while the aldehyde can independently be reacted with a set of amines via reductive amination. This dual diversification strategy is enabled by the unique combination of functional groups on the 4-bromo-2-carbaldehyde scaffold [3].

Benzoxazole-Based Fluorescent Probes and Sensors

The hydrate form of this compound provides enhanced stability and consistent purity [2], which is critical for the reproducible synthesis of fluorescent probes and sensors where even minor impurities can affect photophysical properties. The benzoxazole core is a known fluorophore scaffold, and the 4-bromo substituent can serve as a site for further conjugation extension or as a heavy-atom effect modulator in sensing applications.

Application
Selection Property
Validation Focus
Multistep pharmacophore functionalization
Dual orthogonal reactivity (4‑Br, 2‑CHO)
Regioselective cross‑coupling review
Parallel synthesis of benzoxazole libraries
Orthogonal functional group strategy
Chemoselective diversification review
Fluorescent probe synthesis
Hydrate form consistent purity
Photophysical reproducibility verification
Quote Request

Request a Quote for 4-Bromo-benzooxazole-2-carbaldehyde hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.